molecular formula C13H25NO3 B2452796 Tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate CAS No. 1934594-38-3

Tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate

Cat. No. B2452796
CAS RN: 1934594-38-3
M. Wt: 243.347
InChI Key: OXEYOBAWLIQOOL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. It is widely used in scientific research to study the role of glutamate transporters in various physiological and pathological processes.

Scientific Research Applications

Crystal Structure Analysis

X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a compound related to Tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate, reveal its molecular packing and crystal structure. The compound forms strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Synthesis of Novel Protein Tyrosine Kinase Jak3 Inhibitor

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, closely related to the compound of interest, is an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis process has been proposed for this compound (Chen Xin-zhi, 2011).

Stereoselective Syntheses

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, a derivative, reacts with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. This synthesis is significant in stereoselective syntheses and can lead to various trans isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis and Characterization

The synthesis of tert-butyl 4-oxopiperidine-1-carboxylate, a key precursor, leads to various Schiff base compounds characterized by FTIR, 1H, and 13C NMR spectroscopy. X-ray crystallographic analysis has been employed to understand the molecular and crystal structure of these compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Enantiomerically Pure Synthesis

A scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, another related compound, has been developed. This process involves key steps like epimerization/hydrolysis and has been scaled up for larger production (Maton et al., 2010).

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEYOBAWLIQOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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